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1-(o-Tolyl)piperidin-4-ol

Cat. No.: B14132332
M. Wt: 191.27 g/mol
InChI Key: QHPIVNMZWWJPGE-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Piperidin-4-ol Scaffolds in Heterocyclic Chemistry

The piperidine ring is a prevalent structural motif found in numerous natural products, alkaloids, and synthetic pharmaceuticals. ontosight.ainih.gov Its conformational flexibility, allowing it to adopt chair and boat conformations, is a key determinant of its biological activity. The introduction of a hydroxyl group at the 4-position to form the piperidin-4-ol scaffold adds a crucial functional handle. This hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets, and serves as a versatile point for further chemical modifications. ontosight.aiontosight.ai

The N-substituent on the piperidine ring significantly influences the molecule's properties. Aromatic substituents, such as the o-tolyl group in 1-(o-Tolyl)piperidin-4-ol, can introduce steric and electronic effects that fine-tune the molecule's reactivity and interaction with biological systems. The development of efficient and stereoselective synthetic methods for constructing these substituted piperidin-4-ol scaffolds remains an active area of research in organic chemistry. nih.gov

Academic Research Landscape of this compound and Related Structures

Academic research on this compound and its analogs has been driven by their potential as intermediates in the synthesis of more complex molecules. The synthesis of the precursor, 1-(o-Tolyl)piperidin-4-one, is a key step that has been explored in the literature. bldpharm.com The subsequent reduction of the ketone to the corresponding alcohol, this compound, provides a versatile building block for further chemical transformations.

Studies on related N-aryl piperidin-4-ol structures have highlighted their broad spectrum of biological activities. researchgate.net For instance, various N-substituted piperidin-4-ones, the precursors to the corresponding alcohols, have been investigated for their potential applications. researchgate.net The structural similarity of this compound to these compounds suggests its potential as a scaffold in medicinal chemistry research. The hydrochloride salt of the related compound 4-(o-tolyl)piperidin-4-ol is also commercially available, indicating its utility in research and development. fluorochem.co.uk

Scope and Research Objectives

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail the significance of the N-substituted piperidin-4-ol scaffold in organic synthesis.

Summarize the available academic research on the synthesis and properties of this compound and its immediate precursors.

Present key chemical data and research findings in a clear and organized manner, including the use of interactive data tables.

This review will strictly adhere to the outlined topics, providing a scientifically accurate and authoritative resource for researchers in the fields of organic and medicinal chemistry.

Chemical Data of this compound and Related Compounds

The following table summarizes key chemical information for this compound and its precursor.

Compound NameCAS NumberMolecular FormulaBoiling Point
1-(o-Tolyl)piperidin-4-one218610-72-1C12H15NONo data available
1-(p-tolyl)piperidin-4-ol119836-09-8Not specifiedNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B14132332 1-(o-Tolyl)piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-methylphenyl)piperidin-4-ol

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3

InChI Key

QHPIVNMZWWJPGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCC(CC2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 O Tolyl Piperidin 4 Ol and Analogues

Strategies for Piperidin-4-ol Core Construction

The formation of the 1-aryl-piperidin-4-ol skeleton can be achieved through various synthetic routes, including the direct construction of the heterocyclic ring or the modification of a pre-existing piperidine (B6355638) structure. A classical approach involves the reaction of 1,5-dichloropentan-3-ol (B12970595) with an appropriate aniline (B41778), such as o-toluidine, in the presence of a base like potassium carbonate. rsc.org This method provides a direct route to the target scaffold. However, more advanced and versatile methodologies have been developed to allow for greater substrate scope and control over substitution patterns.

Reduction of Piperidin-4-one Precursors

A prevalent and highly effective method for synthesizing 1-(o-Tolyl)piperidin-4-ol is the reduction of the corresponding ketone, 1-(o-Tolyl)piperidin-4-one. This precursor can be synthesized through various means, including the reaction of an o-tolyl-substituted amine with precursors that cyclize to form the piperidone ring. researchgate.net Once the N-aryl piperidin-4-one is obtained, the carbonyl group can be reduced to the desired hydroxyl group using a variety of reducing agents.

The choice of reducing agent can significantly influence the stereochemical outcome of the reaction, particularly when substituents are present at other positions on the piperidine ring. For 3-substituted 4-piperidinones, the reduction can be directed to yield either cis or trans products with high diastereoselectivity. acs.org

Table 1: Diastereoselective Reduction of 3-Substituted 4-Piperidinones

Precursor Reducing Agent Major Product Isomer Diastereomeric Ratio (d.r.) Reference
N-Benzyl-3-methyl-4-piperidinone L-Selectride® cis-3,4-disubstituted piperidine >99:1 acs.org

This stereodivergent approach highlights the utility of ketone reduction as a versatile strategy for accessing specific stereoisomers of substituted piperidin-4-ols. Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also effective for this transformation, typically providing the thermodynamically more stable equatorial alcohol.

Multi-component Reaction Approaches to Substituted Piperidines

One common MCR strategy for piperidine synthesis involves the condensation of an aniline (like o-toluidine), an aldehyde, and a β-ketoester, catalyzed by an acid such as H₃PW₁₂O₄₀ or phenylboronic acid. nih.govresearchgate.net This approach generates highly substituted piperidine structures, where the substituents can be varied by changing the initial building blocks.

Another powerful MCR is the tandem aza[4+2] cycloaddition/allylboration reaction. acs.org A four-component variant of this reaction, using 3-boronoacrolein, a hydrazine, an aldehyde, and a maleimide, circumvents the need to pre-form the intermediate azabutadiene, further streamlining the synthesis of polysubstituted piperidines. acs.org While not directly yielding this compound, these MCRs are fundamental for creating diverse libraries of piperidine analogues for further chemical exploration. acs.orgnih.gov

Cyclization Reactions in Piperidine Formation (e.g., Gold-Catalyzed Cyclization, Mannich Reaction Derivatives)

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, and the piperidine ring is no exception. Gold-catalyzed cyclizations, in particular, have emerged as a mild and efficient method for forming C-N and C-C bonds. nih.govbeilstein-journals.org

One such strategy involves the gold(I)-catalyzed cycloisomerization of N-homopropargyl amides. nih.gov This reaction proceeds through a sequence involving cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement to yield substituted piperidin-4-ols. nih.gov The process is highly modular, allowing for variation in the amine, alkyne, and acyl components, and often proceeds with excellent diastereoselectivity. nih.gov For instance, an N-homopropargyl amide derived from an o-tolyl group can be cyclized to form the corresponding piperidin-4-ol derivative. nih.gov

Table 2: Gold-Catalyzed Synthesis of Piperidin-4-ols

Homopropargyl Amide Substituent (R) Diastereomeric Ratio (d.r.) Yield Reference
Phenyl >25:1 72% nih.gov
o-Tolyl >25:1 74% nih.gov

The Mannich reaction and its variants are also fundamental to piperidine synthesis. rsc.orgresearchgate.net A three-component vinylogous Mannich-type reaction using a dienolate, an aldehyde, and a chiral amine can produce chiral dihydropyridinones, which are versatile intermediates for building a variety of piperidine compounds. rsc.org The nitro-Mannich reaction, which utilizes a nitroalkane, is another powerful tool for constructing piperidine rings and installing stereocenters that guide the stereochemistry of the final product. frontiersin.orgresearchgate.net

Biocatalytic and Chemoenzymatic Syntheses of Piperidine Scaffolds

The demand for sustainable and highly selective synthetic methods has led to the development of biocatalytic and chemoenzymatic approaches for piperidine synthesis. acs.orgnih.gov These methods leverage the high enantio- and regioselectivity of enzymes to produce chiral piperidines under mild reaction conditions. nih.govnih.gov

One chemoenzymatic strategy involves the stereoselective monoamination of 1,5-diketones using ω-transaminases. nih.govresearchgate.net The resulting aminoketone undergoes spontaneous intramolecular cyclization to form a Δ¹-piperideine intermediate, which can then be reduced to the desired piperidine. nih.govresearchgate.net This method allows for the synthesis of all four diastereomers of 2,6-disubstituted piperidines by selecting the appropriate enzyme and reducing agent. nih.gov

Another innovative approach is the chemoenzymatic dearomatization of activated pyridines. acs.orgnih.govresearchgate.net This strategy can employ a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov Biocatalytic reduction of N-substituted piperidin-4-ones using microorganisms or isolated ketoreductases is also a viable route to chiral piperidin-4-ols. conicet.gov.ar

Stereoselective Synthesis of this compound Systems

Creating specific stereoisomers of piperidine derivatives is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Stereoselective synthesis aims to control the formation of these stereocenters.

Enantioselective and Diastereoselective Approaches

Many of the advanced methodologies described above incorporate stereoselective elements. For example, MCRs can be rendered diastereoselective, as seen in the phosphotungstic acid-catalyzed condensation of β-keto-esters, aldehydes, and anilines, which yields highly functionalized piperidines with specific relative stereochemistry. nih.gov

Gold-catalyzed cyclizations of N-homopropargyl amides have been shown to be highly diastereoselective, yielding piperidin-4-ols with excellent control over the ring substituents. nih.gov The use of chiral sulfinyl imines as starting materials allows for an enantioselective synthesis, as the chirality is transferred through the reaction sequence. nih.gov

The nitro-Mannich reaction is a particularly powerful tool for asymmetric synthesis. frontiersin.orgresearchgate.net By using chiral catalysts, such as thiourea (B124793) derivatives, it is possible to obtain β-nitroamines with high diastereo- and enantioselectivity. frontiersin.org These intermediates can then be cyclized to form stereochemically pure piperidines. researchgate.net

Furthermore, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides a robust pathway to densely substituted, oxygenated piperidines. acs.org The stereochemical outcome of the epoxidation can be directed by substituents on the ring, leading to specific diastereoisomers of the final piperidinol product. acs.org Chemoenzymatic methods are inherently enantioselective and have been successfully applied to produce a wide range of chiral piperidine structures. acs.orgnih.govresearchgate.net

Table 3: List of Mentioned Compounds

Compound Name
This compound
1-(p-Tolyl)piperidin-4-ol
1,5-Dichloropentan-3-ol
1-(o-Tolyl)piperidin-4-one
1-Aryl-piperidin-4-ol
N-Benzyl-3-methyl-4-piperidinone
cis-3,4-disubstituted piperidine
trans-3,4-disubstituted piperidine
3-Boronoacrolein
N-homopropargyl amide
Δ¹-piperideine
2,6-disubstituted piperidines
N-substituted tetrahydropyridines
3- and 3,4-substituted piperidines

Chiral Auxiliaries and Catalysts in Stereocontrol

The asymmetric synthesis of substituted piperidin-4-ols relies heavily on the use of chiral auxiliaries and catalysts to control the stereochemical outcome of reactions. tcichemicals.com These methods are essential for producing enantiomerically pure compounds, which is often crucial for their desired biological activity. tcichemicals.com

A prominent strategy involves the use of chiral sulfinamides, such as p-toluene- and tert-butylsulfinimines, which serve as effective chiral auxiliaries. For example, the enantioselective synthesis of substituted piperidines can be achieved through the stereoselective addition of nucleophiles to chiral N-sulfinylimines derived from corresponding aldehydes. This approach allows for the construction of chiral building blocks that can be cyclized to form piperidine rings. A modular synthesis for piperidin-4-ols utilizes chiral sulfinyl imines to prepare homopropargylic amines with high enantiomeric excess. nih.govscispace.com The chirality established in this early step is maintained throughout the subsequent gold-catalyzed cyclization and reduction, ensuring the final product's stereochemical integrity. scispace.com

Catalytic asymmetric approaches have also proven powerful. Rhodium catalysts, in particular, have been used for stereoselective C-H functionalization and cycloaddition reactions. nih.gov For instance, specific chiral rhodium catalysts can control the site and stereoselectivity of C-H insertion reactions on the piperidine ring. nih.gov Furthermore, rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions of an alkyne, alkene, and isocyanate have been developed to assemble polysubstituted piperidinol scaffolds with high enantioselectivity. The stereocenter introduced in this catalytic step can then direct the stereochemistry of subsequent transformations.

The table below summarizes selected catalytic systems used for the stereocontrolled synthesis of piperidine derivatives.

Catalyst/Auxiliary TypeReaction TypeKey FeaturesReported SelectivityReference
Chiral Sulfinyl IminesNucleophilic Addition / CyclizationModular synthesis; chirality introduced early from the auxiliary.>94% ee nih.govscispace.com
Rhodium(I) ComplexesAsymmetric [2+2+2] CycloadditionConvergent approach uniting three components with concomitant stereocontrol.High enantioselectivity
Rhodium(II) Carboxylates (e.g., Rh₂(R-TPPTTL)₄)C-H InsertionCatalyst controls stereoselectivity in functionalizing the piperidine ring.Highly diastereoselective (29->30:1 d.r.) nih.gov
Chiral Zn(II) ComplexVisible-Light-Driven Asymmetric ProtonationEnantioselective protonation dictates the final stereochemistry.Precise enantioselective control rsc.org

Influence of Substrate Design on Stereochemical Outcome

The inherent structure of the substrate plays a critical role in directing the stereochemical outcome of synthetic transformations leading to piperidin-4-ol analogues. numberanalytics.comub.edu Strategic design of the starting materials, particularly by modifying substituents on the piperidine nitrogen, can exert significant stereocontrol. ub.edu

The nature of the protecting group on the piperidine nitrogen is a key element of substrate design that can dramatically influence regioselectivity and stereoselectivity. In rhodium-catalyzed C-H functionalization reactions, changing the nitrogen protecting group can switch the position of attack. For instance, an N-Boc-piperidine substrate preferentially undergoes functionalization at the C2 position, whereas an N-brosyl-piperidine directs the reaction to the C4 position under otherwise similar conditions. nih.govd-nb.info This demonstrates how a subtle change in the electronic and steric properties of the N-substituent can be harnessed to control the reaction's outcome.

The table below illustrates the impact of the nitrogen protecting group on the regioselectivity of C-H functionalization.

Substrate (N-Substituent)CatalystPosition of FunctionalizationReference
N-Boc-piperidineRh₂(R-TCPTAD)₄C2 nih.govd-nb.info
N-Brosyl-piperidineRh₂(R-TPPTTL)₄C2 nih.govd-nb.info
N-α-oxoarylacetyl-piperidineRh₂(S-2-Cl-5-BrTPCP)₄C4 nih.gov

Furthermore, in modular syntheses where the piperidine ring is constructed from acyclic precursors, the stereochemistry of the final product is directly inherited from the chiral centers present in the starting materials. nih.govscispace.com The use of enantiopure amines or alcohols as foundational building blocks effectively programs the stereochemical result of the entire synthetic sequence. scispace.com The steric bulk of substituents already present on the substrate can also create a biased environment that favors the formation of one stereoisomer over another. numberanalytics.com

Functionalization and Derivatization Strategies

C-H Activation and Late-Stage Functionalization of Piperidine Systems

Late-stage functionalization via C-H activation has become a transformative strategy for modifying complex molecules like piperidine derivatives. nih.govnih.gov This approach allows for the direct conversion of inert C-H bonds into new functional groups, streamlining the synthesis of analogues without requiring de novo ring construction. nih.gov

Palladium catalysis is a prominent method for the regioselective functionalization of the piperidine skeleton. Using specially designed directing groups, such as aminoquinoline amides attached to the piperidine ring, C-H arylation can be directed specifically to the C4 position. acs.org This transannular activation strategy overcomes the inherent challenge of activating C-H bonds remote from the nitrogen atom. nih.govacs.org Research has led to the development of improved directing groups like 4-dimethylamine-8-aminoquinoline (DMAQ), which accelerates the reaction and enhances yield and selectivity. acs.org

Rhodium catalysts have also been employed for the site-selective C-H functionalization of piperidines, where the regioselectivity can be tuned by the interplay between the catalyst and the nitrogen protecting group. nih.govd-nb.info This allows for targeted functionalization at either the C2 or C4 positions. nih.gov More recently, photocatalytic methods have emerged, enabling the regiodivergent functionalization at α- and β-positions. chemrxiv.orgacs.org These metal-free systems use an organic photocatalyst to generate an iminium ion intermediate, which can then undergo α-hydroxylation or β-desaturation depending on the reaction conditions. acs.org Additionally, a dual nickel/photoredox catalysis system has been shown to selectively arylate the N-methyl group of N-methylpiperidine. nih.gov

The following table summarizes various C-H functionalization methods for piperidine systems.

Catalytic SystemPosition FunctionalizedType of FunctionalizationDirecting Group RequiredReference
Palladium(II)C4ArylationYes (e.g., Aminoquinoline) nih.govacs.org
Rhodium(II)C2 or C4Carbene Insertion (C-C)No (Controlled by N-Protecting Group) nih.govd-nb.info
Flavin Photocatalystα (C2/C6) or β (C3/C5)Hydroxylation or DesaturationNo (N-Boc group participates) chemrxiv.orgacs.org
Nickel/PhotoredoxN-MeArylationNo nih.gov
Iridium(III)ortho-C-H of N-arylAmination, MethylationYes (e.g., Benzoic Acid on another ring)

Regioselective Functionalization of the Piperidine Nitrogen

The substituent on the piperidine nitrogen is a powerful control element for directing functionalization to specific positions on the piperidine ring. By carefully selecting the group attached to the nitrogen, chemists can dictate the regiochemical course of subsequent reactions, particularly C-H functionalization.

The influence of the nitrogen substituent is clearly demonstrated in rhodium-catalyzed C-H insertion reactions. As highlighted previously, the choice between an N-Boc and an N-α-oxoarylacetyl group can switch the site of functionalization from the C2 to the C4 position. nih.gov The N-Boc group, being sterically bulky, can favor reaction at the less hindered C2 position, while the N-α-oxoarylacetyl group, through a specific chelation with the rhodium catalyst, directs the reaction to the C4 position. nih.govd-nb.info

In a similar vein, photocatalytic oxidation methods rely on the presence of an N-Boc group to facilitate the initial hydrogen atom transfer that leads to the key iminium ion intermediate. acs.org The subsequent reaction pathway, leading to either α-functionalization (hydroxylation) or β-functionalization (via elimination to an enecarbamate), is then controlled by the choice of base, showcasing a remarkable example of regiodivergence starting from the same N-protected substrate. chemrxiv.orgacs.org This highlights that the nitrogen substituent is not merely a passive protecting group but an active participant in controlling reactivity and selectivity across the piperidine scaffold.

Diversification of the Aromatic Moiety in N-Substituted Piperidin-4-ols

Diversifying the N-aryl portion of molecules like this compound is crucial for exploring structure-activity relationships. Late-stage functionalization of the aromatic ring provides an efficient means to generate a library of analogues from a common intermediate.

A direct and metal-free approach involves the C(sp²)–H functionalization of the N-aryl ring using hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). rsc.org This method allows for the introduction of various functional groups onto the aromatic ring under mild conditions. By using different simple sodium salts, functionalities such as chloro, bromo, thiocyanato, and azido (B1232118) groups can be installed. rsc.org This strategy shows excellent functional group tolerance and is applicable to the late-stage modification of complex molecules. The regioselectivity (ortho- vs. para-substitution) can be influenced by the reaction conditions and the existing substituents on the aryl ring. rsc.org

The table below shows examples of functional groups that can be introduced onto an N-aryl ring using a PIFA-mediated system.

Sodium Salt ReagentFunctional Group IntroducedBond FormedReference
NaCl-ClC-Cl rsc.org
NaBr-BrC-Br rsc.org
NaSCN-SCNC-S rsc.org
NaN₃-N₃C-N rsc.org

In addition to direct C-H functionalization, traditional electrophilic aromatic substitution reactions could also be applied to the tolyl group, although this may offer less control and require harsher conditions. More advanced synthetic strategies would involve transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig or Ullmann couplings, to construct the C-N bond with a variety of pre-functionalized aryl halides or boronic acids. tandfonline.com

Elucidation of Molecular Structure and Conformational Dynamics

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for the definitive structural assignment and analysis of functional groups within the 1-(o-Tolyl)piperidin-4-ol molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the o-tolyl group and the aliphatic protons of the piperidine (B6355638) ring. The aromatic protons typically appear as a multiplet in the range of δ 7.0–7.5 ppm. The protons on the piperidine ring show signals that are influenced by their chemical environment and stereochemical orientation. For instance, in related piperidine derivatives, the protons on the carbon atoms adjacent to the nitrogen (C2 and C6) and the carbon bearing the hydroxyl group (C4) show distinct chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. The spectrum shows distinct signals for the carbons of the o-tolyl group and the piperidine ring. The chemical shifts of the piperidine ring carbons can confirm its conformation. For example, in similar piperidin-4-ol structures, the carbon bearing the hydroxyl group (C4) shows a characteristic chemical shift. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further confirming the structure. libretexts.org

Table 1: Representative NMR Data for Piperidine Derivatives

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic-H 7.0-7.5 (m) 120-150
Piperidine-H (axial/equatorial) 1.5-3.5 (m) 30-70
OH Variable -

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on similar structures.

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are employed to identify the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed in the 2800-3100 cm⁻¹ region. The C-N stretching vibration of the tertiary amine in the piperidine ring typically appears in the 1000-1250 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to be seen in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-C stretching of the aromatic ring gives a strong band around 1600 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200-3600 (broad)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-2960
Aromatic C=C Stretching 1400-1600
C-N Stretching 1000-1250

Note: These are expected ranges and the actual values can be influenced by intermolecular interactions and the physical state of the sample.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the piperidine ring and the loss of small neutral molecules. Common fragmentation pathways for piperidine derivatives include the loss of the hydroxyl group as water (H₂O) and cleavage of the bonds adjacent to the nitrogen atom. libretexts.orglibretexts.orgmdpi.com The presence of the tolyl group would also lead to characteristic aromatic fragments.

Table 3: Expected Mass Spectrometry Fragments for this compound

Fragment Description
[M]⁺ Molecular ion
[M - H₂O]⁺ Loss of a water molecule
[M - CH₃]⁺ Loss of a methyl radical from the tolyl group
Tolyl-containing fragments Fragments characteristic of the tolyl group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules in the crystal lattice. nih.govlibretexts.orgnih.gov These hydrogen bonds play a crucial role in stabilizing the crystal structure. libretexts.org In addition to hydrogen bonding, other intermolecular forces such as van der Waals interactions and potentially C-H···π interactions between the piperidine ring protons and the aromatic ring of a neighboring molecule can further influence the crystal packing. nih.gov The study of these interactions is important for understanding the physical properties of the compound in the solid state.

Conformational Analysis of Piperidin-4-ol Ring Systems

The piperidine ring, a core scaffold in numerous molecules, is not a static, planar structure. Instead, it exists in a dynamic equilibrium of various non-planar conformations to alleviate angular and torsional strain. The most stable of these is typically the "chair" conformation. However, other forms, such as the "boat" and "twist-boat," play crucial roles as transition states or intermediates in the process of ring inversion. researchgate.netacs.org The conformational landscape of piperidin-4-ol derivatives, including this compound, is dictated by a delicate balance of steric and electronic interactions among the substituents attached to this flexible six-membered ring.

The most fundamental dynamic process in a piperidine ring is the interconversion between its two possible chair conformations, often termed a "ring flip." This process does not occur directly but proceeds through higher-energy transition states and intermediates. libretexts.org The pathway from one chair form to another involves passing through a half-chair, then a twist-boat, and a boat conformation, which serves as a transition state between two twist-boat forms. researchgate.net

The energy barrier for this ring inversion is a critical parameter. For the parent cyclohexane (B81311) ring, the energy barrier for the chair-to-twist-boat conversion is approximately 10.5 kcal/mol. researchgate.net Piperidine, with the replacement of a methylene (B1212753) group with a nitrogen atom, exhibits similar conformational behavior, with the chair form being the most stable. researchgate.net The energy barriers can be overcome by thermal energy at room temperature, leading to a dynamic mixture of conformations. acs.org However, the relative populations of these conformations are determined by their respective energy levels. In most unsubstituted and monosubstituted piperidines, the chair conformation is overwhelmingly favored due to its lower energy.

The presence of bulky substituents can significantly alter these energy landscapes. For instance, severe steric repulsion between bulky groups can lower the energy barrier for ring inversion, facilitating a more dynamic interconversion between chair and twisted-boat conformations. acs.org In extreme cases, such as in certain 1,4-di-substituted cyclohexanes, the boat conformation can become more stable than the chair form to avoid unfavorable axial-axial interactions. libretexts.org For this compound, the chair conformation is expected to be the most stable, a finding supported by crystallographic studies on the closely related 4-(o-tolyl)piperazin-1-ium chloride, which adopts a chair conformation in the solid state. nih.gov

Table 1: Representative Energy Barriers for Six-Membered Ring Interconversions

Compound Interconversion Energy Barrier (kcal/mol)
Cyclohexane Chair → Twist-Boat ~10.5 researchgate.net
cis-1,2-CHCAA Chair → Boat 10.49 acs.org
trans-1,2-CHCAA Chair → Boat 6.26 acs.org

Note: CHCAA refers to cyclohexanecarboxylic amide. Data illustrates how substitution can lower the interconversion barrier.

The conformational equilibrium of the piperidin-4-ol ring is highly sensitive to the nature and orientation of its substituents. Substituents can be positioned either axially (pointing up or down, parallel to the ring's axis) or equatorially (pointing out from the perimeter of the ring). Generally, bulky substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions with other axial groups. libretexts.org

In this compound, the key substituents are the N-(o-tolyl) group and the C4-hydroxyl group.

N-Substituent: The bulky o-tolyl group at the nitrogen atom is expected to strongly prefer an equatorial orientation to avoid steric clashes with the axial hydrogens at C2 and C6. NMR studies on related N-tolylpiperidines are consistent with the tolyl group occupying an equatorial position. researchgate.net

Solvent polarity also plays a crucial role in determining conformational preferences. Changes in solvent can shift the equilibrium between different conformers. cdnsciencepub.com For instance, in a protic solvent, the formation of intermolecular hydrogen bonds between the solute and solvent can compete with or disrupt intramolecular hydrogen bonds, thereby altering the stability of certain conformations. nih.gov Carbon-13 NMR studies have effectively used solvent effects to resolve ambiguities in conformational assignments for piperidine derivatives. cdnsciencepub.com The chemical shifts of the piperidine ring carbons are sensitive to the orientation of substituents, providing a powerful tool for conformational analysis. researchgate.netcdnsciencepub.com

Table 2: General Substituent Effects on Piperidine Ring Conformation

Substituent Position Preferred Orientation Primary Reason
Bulky Alkyl/Aryl N1, C2, C3, C4 Equatorial Minimization of 1,3-diaxial steric strain. libretexts.org

Intramolecular hydrogen bonds, which occur within a single molecule, can be a powerful force in dictating molecular conformation. libretexts.orgjchemrev.com In piperidin-4-ol systems, an intramolecular hydrogen bond can potentially form between the hydrogen of the C4-hydroxyl group and the lone pair of electrons on the ring's nitrogen atom.

For this hydrogen bond to form, the donor (-OH) and acceptor (N) must be in close proximity. This is most feasible when the piperidine ring adopts a conformation where the C4-hydroxyl group is in an axial position, bringing it closer to the nitrogen atom. This interaction can stabilize the chair conformation with an axial -OH group, which might otherwise be less favored due to steric considerations. This type of O-H···N interaction creates a stable five-membered ring-like structure within the molecule. nih.gov

However, the formation and strength of this intramolecular bond are subject to several competing factors:

Steric Hindrance: The presence of the bulky o-tolyl group on the nitrogen atom in this compound could sterically hinder the approach of the hydroxyl group, potentially weakening or preventing the formation of the intramolecular hydrogen bond.

Solvent Effects: In protic solvents like water or methanol, solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl group and the nitrogen atom. nih.gov These solute-solvent interactions can be strong enough to disrupt the weaker intramolecular hydrogen bond, favoring an "open" conformation where the substituents interact with the solvent. nih.gov

Electronic Effects: The basicity of the nitrogen atom and the acidity of the hydroxyl proton influence the strength of the potential hydrogen bond. The electronic properties of the o-tolyl group can modulate the electron density on the nitrogen, thereby affecting its ability to act as a hydrogen bond acceptor.

Therefore, the conformation of this compound in solution is likely a dynamic equilibrium between a "closed" form, stabilized by an intramolecular hydrogen bond (favoring an axial -OH), and an "open" form that interacts with the solvent (where an equatorial -OH might be preferred). Spectroscopic techniques like NMR and IR are essential for studying this equilibrium. jchemrev.comgoettingen-research-online.de

Computational Chemistry and Theoretical Insights into 1 O Tolyl Piperidin 4 Ol

Analysis of Electronic Properties and Reactivity Descriptors

Beyond determining the molecular structure, computational methods are invaluable for analyzing the electronic properties that govern a molecule's reactivity. This involves the study of frontier molecular orbitals, the electrostatic potential, and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive. researchgate.net

For 1-(o-tolyl)piperidin-4-ol, HOMO-LUMO analysis can pinpoint the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the piperidine (B6355638) ring and the aromatic tolyl group. Conversely, the LUMO would be distributed over areas that can accommodate electron density. The HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity, which is a key parameter in medicinal chemistry and materials science. nih.gov

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Related to the ionization potential and electron-donating ability. researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Related to the electron affinity and electron-accepting ability. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. readthedocs.io Red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. researchgate.net Positive potential regions would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.defaccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions. wisc.edu

In the case of this compound, NBO analysis can elucidate the nature of the bonds within the piperidine ring and the interactions between the ring and its substituents. It can quantify the delocalization of the nitrogen lone pair electrons into adjacent antibonding orbitals, which influences the molecule's conformation and reactivity. uni-muenchen.de Furthermore, it can shed light on the intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, if present. The stabilization energies calculated through NBO analysis provide a quantitative measure of these electronic interactions. tandfonline.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Piperidine
Hartree-Fock

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For the synthesis and reactions involving this compound and related structures, computational studies focus on identifying transition states, calculating energy profiles, and understanding the influence of solvents.

The study of reaction mechanisms through computational methods heavily relies on locating and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction's feasibility and rate. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, in reactions involving piperidine derivatives, geometry optimizations are often performed at a level like B3LYP/6-31G(d) to find stable intermediates and transition states. nih.gov

The energy difference between competing transition states can provide excellent agreement with experimentally observed stereoselectivity. nih.gov For example, a calculated energy difference of 5.3 kcal/mol between transition states leading to major and minor isomers has been shown to align well with experimental results. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are also used to confirm that a located transition state correctly connects the reactant and product on the potential energy surface. mdpi.com

Table 1: Calculated Energy Barriers for Related Amine Rearrangement Reactions

Reaction / PathwayCalculated Energy Barrier (kcal/mol)Reference
Proline-catalyzed aldol (B89426) reaction (anti TS)Lower Energy nih.gov
Proline-catalyzed aldol reaction (syn TS)Higher Energy nih.gov
DMOC-catalyzed reaction3.1 nih.gov
DMTC-catalyzed reaction2.1 nih.gov
Rearrangement of o-tolylaryl etherVaries by pathway researchgate.net

This table is illustrative and based on data from related systems to demonstrate the application of computational methods.

Solvent effects can significantly influence reaction rates and equilibria. ucsb.edu Computational models account for these effects through either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding. However, the results can be highly dependent on the number and placement of the solvent molecules, making it computationally expensive. ucsb.edu

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and its variants (like IEFPCM and C-PCM) are widely used. whiterose.ac.ukliverpool.ac.uk These models are computationally less demanding and are effective at capturing the bulk electrostatic effects of the solvent. For example, the stability of different conformers can change with solvent polarity, and continuum models can predict these trends. d-nb.infoasianresassoc.org

The choice of solvent can alter the energy landscape of a reaction. For instance, polar solvents can stabilize polar transition states more than nonpolar ones, thereby accelerating the reaction. ucsb.edu Computational studies have shown that the relative energies of conformers and the energy barriers of reactions can vary significantly when moving from the gas phase to a solvent environment. d-nb.infoasianresassoc.org For example, the conformational preference of fluorinated piperidines was shown to be influenced by solvent polarity, with computational analysis suggesting an increasing stability of the more polar axial conformer in more polar solvents. d-nb.info

Table 2: Illustrative Solvent Effects on Conformational Energy

Compound SystemSolventComputational ObservationReference
Fluorinated PiperidineTolueneHigh axial preference d-nb.info
Fluorinated PiperidineWaterIncreased stability of polar conformer d-nb.info
AcetoneGas Phase vs. WaterSpectral blue-shift in water ucsb.edu
2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-olVarious SolventsMinimal influence on FMO energy gap asianresassoc.org

This table provides examples of how solvent effects are studied computationally.

Conformational Landscape Exploration via Computational Methods

The biological activity and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are indispensable for exploring the conformational landscape, which is the potential energy surface as a function of the molecule's dihedral angles. ucsb.eduresearchgate.net

The process of conformational analysis typically involves generating a large number of possible conformations and then minimizing their energies to find the stable low-energy conformers. ucsb.edu This can be done through systematic or stochastic (random) searches of the torsional space. frontiersin.org

For the piperidine ring in this compound, the primary conformations are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for piperidine itself. researchgate.net The orientation of the substituents (the o-tolyl group at the nitrogen and the hydroxyl group at C4) can be either axial or equatorial. The relative energies of these different conformers determine the predominant shape of the molecule in a given environment.

Computational techniques like molecular mechanics (MM) and quantum mechanics (QM) are used for these energy calculations. ucsb.edutandfonline.com MM force fields are faster and suitable for initial broad searches, while QM methods like DFT provide more accurate energies for the final set of low-energy conformers. frontiersin.orgtandfonline.com Natural Bond Orbital (NBO) analysis can further provide insights into the stabilizing interactions, such as hyperconjugation, that influence conformational preferences. researchgate.netnih.gov For example, in related acyl thiourea (B124793) compounds, NBO analysis has shown that hyperconjugative interactions are responsible for stabilizing specific conformations. researchgate.net

Studies on similar piperidine derivatives have shown that the piperidine ring predominantly adopts a chair conformation. researchgate.nettandfonline.com The orientation of substituents is influenced by a balance of steric and electronic effects. For instance, in N-benzyl-2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one, the benzyl (B1604629) group was found to occupy an equatorial position. tandfonline.com In the case of this compound, the bulky o-tolyl group would also be expected to favor an equatorial position to minimize steric hindrance.

Table 3: General Computational Parameters for Conformational Analysis

Parameter / MethodTypical Application / LevelPurposeReference
Search AlgorithmSystematic / Stochastic (Monte Carlo)Generation of initial conformers frontiersin.org
Low-Level OptimizationMolecular Mechanics (e.g., MMFF94)Rapid energy minimization of many conformers liverpool.ac.uk
High-Level OptimizationDFT (e.g., B3LYP/6-31G(d,p))Accurate energy and geometry of final conformers tandfonline.com
Solvent ModelPCM (Polarizable Continuum Model)To account for solvent effects on conformational stability ucsb.edu
AnalysisNBO (Natural Bond Orbital)To understand stabilizing electronic interactions researchgate.net

This table outlines common computational approaches used in conformational analysis.

Reaction Mechanisms and Kinetic Investigations of 1 O Tolyl Piperidin 4 Ol Transformations

Mechanistic Pathways of Key Synthetic Reactions

The synthesis and functionalization of 1-(o-Tolyl)piperidin-4-ol and related N-aryl piperidines are underpinned by fundamental organic reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired chemical outcomes.

Grignard Addition and Reduction Mechanisms

The construction of the this compound scaffold can be envisioned through the reaction of a Grignard reagent with a suitable N-substituted 4-piperidone (B1582916). The Grignard reaction is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com

Grignard Addition: The mechanism commences with the nucleophilic attack of the Grignard reagent (e.g., an organomagnesium halide) on the electrophilic carbonyl carbon of an N-protected 4-piperidone. masterorganicchemistry.com This addition forms a tetrahedral intermediate, a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol. masterorganicchemistry.com For instance, the reaction of o-tolylmagnesium bromide with a suitable 4-piperidone derivative would be a direct route to this compound. The reaction is typically carried out in an ether solvent, which solvates the magnesium center of the Grignard reagent.

A competing reaction to the standard addition is reduction, where the Grignard reagent acts as a hydride donor, particularly if the Grignard reagent possesses a β-hydrogen and the ketone is sterically hindered. This would lead to the formation of a secondary alcohol instead of the desired tertiary alcohol.

The reaction of Grignard reagents with esters proceeds via a double addition mechanism. masterorganicchemistry.com The first addition leads to a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com

Enantioselective additions of Grignard reagents to N-heterocyclic acceptors like 4-pyridones can be achieved using copper-based catalytic systems with chiral ligands. researchgate.net

Gold-Catalyzed Cyclization and Rearrangement Mechanisms

Gold catalysts, known for their soft Lewis acidity, are effective in activating alkynes and allenes for various transformations, including the synthesis of piperidine (B6355638) rings. unimi.it These reactions often proceed under mild conditions. beilstein-journals.org

One plausible gold-catalyzed route to a piperidine ring involves the intramolecular cyclization of an appropriate amino-alkyne or amino-allene. beilstein-journals.orgnih.gov The mechanism typically involves:

Alkyne Activation: The gold(I) or gold(III) catalyst coordinates to the alkyne, increasing its electrophilicity. mdpi.com

Nucleophilic Attack: The tethered amine nitrogen attacks the activated alkyne in an endo- or exo-dig cyclization fashion. For piperidine synthesis, a 6-endo-dig or a 5-exo-dig cyclization followed by rearrangement can occur. mdpi.comacs.org

Protodeauration/Rearrangement: The resulting organogold intermediate can undergo protodeauration to release the product and regenerate the catalyst, or it might undergo further rearrangements. nih.gov

For example, a gold-catalyzed intramolecular hydroamination of an N-(o-tolyl) substituted amino-alkyne could construct the piperidine core. The regioselectivity of the cyclization (endo vs. exo) can be influenced by the catalyst, ligands, and substituents on the substrate. acs.org Gold-catalyzed reactions of dienyl acetates can lead to cyclohexanol (B46403) derivatives through a 6-endo-trig process. nih.gov

Mechanistic Aspects of N-Alkylation and Functionalization

The introduction of the o-tolyl group onto the piperidine nitrogen is a key synthetic step, often achieved through N-alkylation or N-arylation reactions.

N-Alkylation: This is a classic SN2 reaction where the nitrogen atom of the piperidine acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide (e.g., o-tolyl halide, though less reactive than alkyl halides). ucalgary.ca The initial reaction forms a secondary ammonium (B1175870) salt, which is then deprotonated by a base to yield the tertiary amine. ucalgary.ca A common issue is over-alkylation, as the product tertiary amine is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt. masterorganicchemistry.comyoutube.com

Buchwald-Hartwig Amination: A more controlled and widely used method for N-arylation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines. wikipedia.org The generally accepted catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., o-bromotoluene or o-chlorotoluene). chemrxiv.org

Amine Coordination and Deprotonation: The amine (piperidin-4-ol) coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium amido complex. chemrxiv.org

Reductive Elimination: This final step forms the C-N bond of the desired N-aryl piperidine and regenerates the Pd(0) catalyst. nih.gov

The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction. wikipedia.org Different generations of phosphine (B1218219) ligands have been developed to improve the scope and conditions of the reaction. wikipedia.org Nickel-catalyzed N-arylation reactions have also been developed as an alternative. tandfonline.com

Nucleophilic Substitution Reaction Mechanisms in Derivatization

The hydroxyl group at the 4-position of this compound is a key site for further functionalization, primarily through nucleophilic substitution reactions. chemshuttle.com

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. nih.gov The Mitsunobu reaction provides an alternative for etherification under milder, stereoinvertive conditions, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine. nih.gov

Esterification: The hydroxyl group can be esterified by reacting it with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). Acid catalysis is typically required for reactions with carboxylic acids.

The reactivity in nucleophilic aromatic substitution (SNAr) reactions is influenced by the leaving group and the solvent. nih.govrsc.org For instance, in the reaction of 2,4-dinitrochlorobenzene with piperidine, the reaction is second-order in piperidine in methanol, suggesting a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov

Kinetics of Formation and Transformation Reactions

The rates at which this compound and its derivatives are formed and transformed are governed by the principles of chemical kinetics.

Rate Studies and Determination of Rate Laws

Kinetic studies provide valuable insights into reaction mechanisms by determining the order of the reaction with respect to each reactant and catalyst.

Grignard Reactions: The kinetics of Grignard reactions can be complex. Studies on the reaction of alkyl mesityl ketones with alkylmagnesium bromides showed the reaction to be first order in both the Grignard reagent and the ketone under pseudo-first-order conditions. rsc.org However, at higher ketone concentrations, the rate decreased, indicating a more complex mechanism. rsc.org The rate-determining step in some Grignard enolization reactions has been identified as the breaking of a C-H bond, confirmed by deuterium (B1214612) isotope effect studies. rsc.org The reaction products, such as alkoxymagnesium halides, can also influence the reaction rate by complexing with the Grignard reagent. researchgate.net

Buchwald-Hartwig Amination: Kinetic studies of the Buchwald-Hartwig amination have revealed that the rate-limiting step can change depending on the reactants and conditions. For the reaction of aryl chlorides with secondary amines, the reaction was found to be first order in the aryl chloride, zero order in the amine, and positive order in the base, suggesting that oxidative addition is not always the sole rate-determining step. nih.gov In some systems, the reductive elimination step can be rate-limiting. imperial.ac.uk Competition experiments have shown high selectivity for iodobenzene (B50100) over bromobenzene, indicating a catalyst monopoly. chemrxiv.org

Nucleophilic Aromatic Substitution: The kinetics of SNAr reactions are well-studied. For the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine, the reaction follows a two-step addition-elimination mechanism where the initial addition of the nucleophile is often rate-determining. nih.gov The reaction of 4-substituted 2-nitrobromobenzenes with piperidine follows a Hammett relationship, with a rho value of 4.95, indicating a significant buildup of negative charge in the transition state. researchgate.net The rate of reaction of 2,4-dinitrochlorobenzene with piperidine is influenced by the solvent, with aprotic solvents showing a correlation with the Dimroth-Reichardt ET(30) parameter. rsc.org

Interactive Data Table: Kinetic Parameters for Nucleophilic Aromatic Substitution

Below is a table summarizing kinetic data for the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol. This data illustrates the "element effect" where the fluoride (B91410) leaving group leads to the fastest reaction.

Leaving Group (L)k (M⁻¹s⁻¹) at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
F4.0 x 10⁻¹12.8-21.4
Cl3.2 x 10⁻⁴16.9-21.2
Br2.5 x 10⁻⁴17.2-21.0
I1.1 x 10⁻⁴17.7-21.1
NO₂1.2 x 10⁻³15.6-21.6

Data adapted from studies on nucleophilic aromatic substitution reactions. nih.gov

This detailed examination of the reaction mechanisms and kinetics provides a foundational understanding of the chemical behavior of this compound, which is essential for its synthesis, derivatization, and application in various fields of chemical research.

Activation Parameters and Thermodynamic Considerations

A thorough understanding of the transformation of this compound necessitates an investigation into the activation parameters and thermodynamic properties that govern its chemical reactions. While specific, detailed research focusing exclusively on the kinetic and thermodynamic profile of this compound is not extensively available in the reviewed scientific literature, valuable insights can be extrapolated from studies on structurally analogous N-substituted piperidin-4-ols. The primary reactive center for many transformations of this molecule is the secondary alcohol group at the C-4 position, making oxidation a key reaction for analysis.

Kinetic investigations into the oxidation of various piperidin-4-ols reveal crucial data regarding the energy barriers and the nature of the transition state. rsc.org The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are fundamental to this understanding.

Enthalpy of Activation (ΔH‡): This parameter represents the heat energy required to form the activated complex from the reactants. A higher ΔH‡ value indicates a greater energy barrier and a more significant dependence of the reaction rate on temperature.

Entropy of Activation (ΔS‡): This value reflects the degree of order or disorder in the formation of the transition state. A negative ΔS‡ suggests a more ordered transition state than the reactants, which is common in associative or bimolecular reactions. Conversely, a positive ΔS‡ indicates a more disordered, often dissociative, transition state. researchgate.net

Studies on the oxidation of various epimeric piperidin-4-ols by oxidants such as vanadium(V) have determined these parameters for a range of related compounds. rsc.org The data from these studies can serve as a model for predicting the behavior of this compound. The presence of the o-tolyl group on the nitrogen atom is expected to influence the activation parameters through both steric and electronic effects, potentially altering the stability of the transition state compared to N-methyl or N-H analogues.

The following interactive table presents representative activation parameters determined for the oxidation of various piperidin-4-ol derivatives, which can be used as a basis for estimating the likely range of values for transformations of this compound.

Table 1: Representative Activation Parameters for the Oxidation of N-Substituted Piperidin-4-ols
CompoundΔH‡ (kJ mol⁻¹)-ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ at 323 K (kJ mol⁻¹)Reference
N-Methyl-2,6-diphenylpiperidin-4-ol45.211883.3 rsc.org
2,6-Diphenylpiperidin-4-ol40.513483.8 rsc.org
N-Methyl-3-methyl-2,6-diphenylpiperidin-4-ol42.112582.5 rsc.org

The data generally show negative entropies of activation, suggesting a highly ordered, cyclic transition state is formed during the oxidation process. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 1-(o-Tolyl)piperidin-4-ol Synthesis

The synthesis of N-aryl piperidones, including this compound, has traditionally relied on established methods that, while effective, may have limitations. acs.org The development of novel catalytic systems is a primary focus for improving the efficiency, selectivity, and sustainability of these synthetic routes.

Recent advances in transition metal catalysis offer promising avenues for the N-arylation of piperidines. tandfonline.com The Ullmann and Buchwald-Hartwig coupling reactions are cornerstone methods for forming the crucial C-N bond that links the piperidine (B6355638) moiety to an aryl group. tandfonline.com Research is ongoing to develop more active and versatile catalysts, including those based on copper and palladium, to facilitate these transformations under milder conditions and with a broader substrate scope. tandfonline.commdpi.com For instance, the use of specific ligands, such as QCT with a copper catalyst, has shown high yields in the synthesis of N-arylated piperidines. tandfonline.com Furthermore, iron-catalyzed N-arylation presents a more cost-effective and environmentally friendly alternative. tandfonline.com

Beyond traditional cross-coupling, innovative strategies are emerging. Photocatalysis, which utilizes light to drive chemical reactions, offers a powerful tool for generating radical intermediates under mild conditions. cardiff.ac.uk Dual Ni-photoredox strategies are being explored for the asymmetric synthesis of N-benzylic heterocycles, a methodology that could potentially be adapted for the synthesis of chiral derivatives of this compound. cardiff.ac.uk Additionally, hydrogen borrowing catalysis, often employing iridium(III) complexes, enables the stereoselective synthesis of substituted piperidines through a sequence of oxidation, amination, and reduction steps. mdpi.com

The development of catalyst-free methods is also gaining traction. One-pot, multi-component reactions provide a highly efficient approach to constructing complex molecules like spiroindolinone-pyrazole scaffolds from simple starting materials, demonstrating the potential for streamlined syntheses without the need for metal catalysts. nih.gov

Table 1: Emerging Catalytic Strategies for Piperidine Synthesis

Catalytic StrategyMetal/SystemKey FeaturesPotential Application for this compound
Ullmann/Buchwald-Hartwig Coupling Copper, Palladium, IronEfficient C-N bond formation for N-arylation. tandfonline.comDirect synthesis from piperidin-4-ol and an o-tolyl halide.
Photocatalysis Nickel/PhotoredoxMild reaction conditions, generation of radical intermediates. cardiff.ac.ukAsymmetric synthesis of chiral analogs.
Hydrogen Borrowing Catalysis Iridium(III)Stereoselective synthesis from readily available precursors. mdpi.comEnantioselective synthesis.
Catalyst-Free Multi-component Reactions N/AHigh efficiency, one-pot synthesis of complex structures. nih.govRapid assembly of derivatives containing the this compound core.

Advanced Computational Prediction of Reactivity and Selectivity in Piperidin-4-ol Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, offering insights that can guide experimental design. For piperidin-4-ol derivatives, computational methods are being employed to predict reactivity and selectivity, thereby accelerating the discovery of new reactions and the optimization of existing ones.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and geometry of molecules. researchgate.net It can be used to calculate the energies of reactants, transition states, and products, allowing for the prediction of reaction rates and equilibrium constants. escholarship.org For instance, DFT calculations can help to understand the stability and reactivity of piperidine derivatives by analyzing their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. researchgate.netacs.org A smaller energy gap generally indicates higher reactivity. researchgate.net

Computational studies can also elucidate the role of substituents on the reactivity of the piperidine ring. By modeling different substituted piperidines, researchers can establish structure-reactivity relationships. nih.govresearchgate.net For example, computational analysis has shown that electronic factors, rather than steric hindrance, can be the primary determinant of a radical's stability in certain piperidine derivatives. acs.orgresearchgate.net This type of insight is invaluable for designing new piperidin-4-ol analogs with specific desired properties.

Furthermore, computational methods can predict the selectivity of reactions involving piperidin-4-ols. In organocatalysis, for example, the direction of enamine pyramidalization can significantly impact reactivity. rsc.org Computational studies can predict the preferred pyramidalization direction, thereby guiding the design of more effective catalysts. rsc.org

Table 2: Computational Methods in Piperidin-4-ol Chemistry

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Geometry optimization, energy calculations. researchgate.netPrediction of stability, reactivity (HOMO-LUMO gap), and reaction pathways. researchgate.netescholarship.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling relationships between chemical structure and biological activity. researchgate.netDesign of new derivatives with enhanced pharmacological properties. researchgate.net
Molecular Dynamics (MD) Simulations Simulating the movement of atoms and molecules over time. researchgate.netUnderstanding the dynamic behavior and interactions of piperidin-4-ol derivatives with biological targets. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis for Complex Piperidin-4-ol Structures

Transfer learning, a technique where a model trained on a large dataset is fine-tuned on a smaller, more specific dataset, has shown promise in improving the accuracy of retrosynthesis predictions for heterocyclic compounds. chemrxiv.org This approach can help to overcome the challenge of limited data availability for specific reaction classes. chemrxiv.org

Furthermore, AI and ML models can be used to rank and prioritize proposed synthetic routes based on various criteria, such as reaction yield, cost of starting materials, and environmental impact. preprints.org This allows chemists to focus their experimental efforts on the most promising pathways. By combining the computational power of AI with the expert knowledge of chemists, a hybrid approach can lead to more robust and innovative synthetic strategies. synthiaonline.com

The application of these technologies to complex structures incorporating this compound could unveil previously unconsidered synthetic disconnections and strategies. As AI models become more sophisticated, they will undoubtedly play an increasingly important role in the design and synthesis of novel piperidin-4-ol derivatives with tailored properties for various applications. researchgate.netkyoto-u.ac.jp

Q & A

What are the common synthetic routes for 1-(o-Tolyl)piperidin-4-ol, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, 1-arylpiperidin-4-ols can be synthesized via Buchwald-Hartwig coupling or SNAr reactions, as demonstrated in the synthesis of related piperidin-4-ol derivatives . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in SNAr reactions.
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Buchwald-Hartwig reactions .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during reductive amination .
  • Purification : Column chromatography with ethyl acetate/hexane gradients is critical for isolating high-purity products .

How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound derivatives?

Advanced Research Question
Structural elucidation of piperidin-4-ol derivatives often requires complementary techniques:

  • X-ray crystallography : Crystal structures of analogous compounds (e.g., anticonvulsant 1-arylpiperidin-4-ols) reveal conformational preferences, such as the delocalization of the piperidine nitrogen lone pair into the heterocyclic ring system. Ortho-substituted aryl groups induce steric effects that tilt the aromatic ring by 15–30° relative to the piperidine plane .
  • Computational modeling : Ab initio molecular orbital calculations validate experimental observations, such as the energy barriers for piperidine ring puckering or hydrogen-bonding interactions with biological targets .

What methodological approaches are used to evaluate the biological activity of this compound in kinase inhibition studies?

Advanced Research Question
To assess kinase inhibition (e.g., sphingosine kinase 1 or METTL3):

  • In vitro assays : Competitive binding assays using ATP analogs (e.g., ADP-Glo™) quantify IC₅₀ values. Structural analogs like RB-005 (a piperidin-4-ol derivative) show selectivity via hydrophobic interactions with the kinase’s allosteric pocket .
  • Structure-activity relationship (SAR) : Modifying the o-tolyl group’s substituents (e.g., chloro or methoxy groups) alters selectivity. For example, ortho-methyl groups enhance steric hindrance, reducing off-target binding .

How can discrepancies in pharmacological data for piperidin-4-ol derivatives be systematically addressed?

Advanced Research Question
Contradictions in activity data may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize batch effects.
  • Conformational flexibility : Use molecular dynamics simulations to identify bioactive conformers. For example, piperidin-4-ol derivatives exhibit multiple tautomeric states in solution, affecting binding affinity .
  • Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays to rule out rapid degradation as a confounding factor .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Safety measures align with piperidine derivatives:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as piperidin-4-ols may release volatile amines under heating .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated organic waste containers .

How can reaction intermediates of this compound be characterized using spectroscopic techniques?

Basic Research Question
Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify regioselectivity in intermediates. For example, the hydroxyl proton in piperidin-4-ol resonates at δ 3.5–4.0 ppm, while aromatic protons of the o-tolyl group appear as a multiplet at δ 6.8–7.2 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) with <5 ppm error .

What strategies improve the aqueous solubility of this compound for in vivo studies?

Advanced Research Question
Enhance solubility via:

  • Salt formation : Hydrochloride salts of piperidin-4-ol derivatives (e.g., L-741,626) increase water solubility by >10-fold .
  • Prodrug design : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) improves bioavailability, with enzymatic cleavage in vivo restoring activity .

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